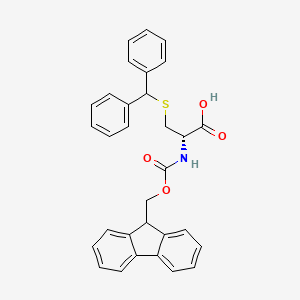

Fmoc-D-Cys(Dpm)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLDYIPIHKRET-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Cys Dpm Oh

Procedures for Nα-Fmoc Protection of D-Cysteine

The protection of the α-amino group of D-cysteine with the fluorenylmethoxycarbonyl (Fmoc) group is a standard procedure in peptide chemistry. The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

A common laboratory procedure involves dissolving D-cysteine in an aqueous basic solution, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. Fmoc-OSu, dissolved in an organic solvent like dioxane or acetone, is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is acidified to precipitate the Fmoc-protected amino acid, which can then be purified by recrystallization or chromatography.

It is often more practical to perform the S-protection before the N-Fmoc protection to avoid potential side reactions involving the free thiol. For instance, synthesis can start from S-protected cysteine, such as S-diphenylmethyl-D-cysteine.

Strategies for S-Diphenylmethyl (Dpm) Thiol Protection

The diphenylmethyl (Dpm) group is an acid-labile protecting group used for the thiol side chain of cysteine. uoa.gr Its stability profile makes it a valuable component in orthogonal synthesis strategies. The S-Dpm group is stable to the basic conditions used for Fmoc group removal but can be cleaved with strong acid, typically 95% trifluoroacetic acid (TFA), often in the presence of scavengers. sigmaaldrich.compeptide.com This allows the Dpm group to be removed simultaneously with other acid-labile side-chain protecting groups during the final cleavage from the resin in Fmoc-based SPPS. sigmaaldrich.com

The synthesis of S-diphenylmethyl-cysteine can be achieved by reacting D-cysteine with diphenylmethanol (B121723) in the presence of a strong acid like TFA. uoa.grrsc.org A detailed procedure involves stirring Fmoc-D-Cys-OH with benzhydrol (diphenylmethanol) in neat TFA at room temperature for about an hour. ub.eduamazonaws.com The progress of the reaction can be monitored by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). ub.eduamazonaws.com

Another approach involves the reaction of D-cysteine with diphenylmethyl chloride. The synthesis of the final compound, Fmoc-D-Cys(Dpm)-OH, is most efficiently carried out by first preparing S-diphenylmethyl-D-cysteine and then introducing the N-terminal Fmoc group.

A representative synthesis is as follows:

S-Dpm Protection: D-cysteine is reacted with diphenylmethanol in trifluoroacetic acid. uoa.gr This reaction proceeds efficiently, yielding S-diphenylmethyl-D-cysteine in high yields (often over 90%). uoa.gr

N-Fmoc Protection: The resulting S-diphenylmethyl-D-cysteine is then reacted with Fmoc-OSu in a biphasic system of aqueous sodium carbonate and an organic solvent to yield the final product, Fmoc-D-Cys(Dpm)-OH.

The following table summarizes typical reaction conditions for the S-Dpm protection step starting from Fmoc-D-Cys-OH.

| Parameter | Condition | Source |

| Starting Materials | Fmoc-D-Cys-OH, Benzhydrol | ub.edu, amazonaws.com |

| Reagent | Trifluoroacetic acid (TFA) | ub.edu, amazonaws.com |

| Solvent | Neat TFA | ub.edu, amazonaws.com |

| Temperature | 25 °C | ub.edu, amazonaws.com |

| Reaction Time | 1 hour | ub.edu, amazonaws.com |

| Purification | Silica (B1680970) column chromatography | ub.edu, amazonaws.com |

Optimizing the synthesis of Fmoc-D-Cys(Dpm)-OH involves careful control of reaction parameters and purification methods to maximize yield and ensure high purity. For the S-protection step, using neat TFA as both the reagent and solvent drives the reaction to completion. ub.eduamazonaws.com Monitoring the reaction by RP-HPLC is crucial to determine the optimal reaction time and ensure complete consumption of the starting material. ub.eduamazonaws.com

Purification is a critical step for achieving high purity. After the S-protection reaction, the crude product is typically washed with a non-polar solvent like diethyl ether to remove unreacted benzhydrol and other organic impurities. ub.eduamazonaws.com Subsequent purification using silica gel column chromatography is effective in isolating the desired product. ub.eduamazonaws.com A study reported a yield of 78% for this step after purification. ub.eduamazonaws.com

For the N-Fmoc protection step, maintaining a basic pH is key to ensuring the amino group is sufficiently nucleophilic. The slow addition of Fmoc-OSu can help to minimize side reactions. Final purification by recrystallization or chromatography is necessary to obtain a product with purity suitable for peptide synthesis (>98%).

Reaction Conditions for Dpm Group Introduction

Analytical Verification of Fmoc-D-Cys(Dpm)-OH Synthesis

The identity and purity of the synthesized Fmoc-D-Cys(Dpm)-OH must be confirmed through various analytical techniques. alfa-chemistry.com These methods provide comprehensive information about the molecular structure, weight, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra show characteristic peaks for the protons and carbons of the Fmoc, diphenylmethyl, and cysteine moieties. For example, the ¹H NMR spectrum in CDCl₃ would show distinct signals for the aromatic protons of the Fmoc and Dpm groups, the methine proton of the Dpm group, and the α- and β-protons of the cysteine backbone. ub.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight of the compound, confirming its elemental composition. ub.edualfa-chemistry.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used, and the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. ub.edu

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a primary tool for assessing the purity of the final product. alfa-chemistry.com A pure sample will show a single, sharp peak at a characteristic retention time under specific gradient conditions. Purity levels are often expected to be greater than 98% for use in SPPS.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule. The spectrum of Fmoc-D-Cys(Dpm)-OH would exhibit characteristic absorption bands for the N-H and C=O stretching of the carbamate (B1207046) (Fmoc group) and the C=O stretching of the carboxylic acid. ub.edu

The following table presents analytical data found in the literature for Fmoc-L-Cys(Dpm)-OH, which is expected to be identical for the D-enantiomer except for optical rotation.

| Technique | Observed Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (d), 7.59 (t), 7.37 (d), 7.28 (dt), 7.21 (dd), 5.54 (d), 5.21 (s), 4.56 (dd), 4.40 (d), 4.22 (t), 2.87 (qd) ppm | ub.edu |

| ¹³C NMR (101 MHz, CDCl₃) | δ 175.0, 156.1, 143.8, 141.5, 140.6, 128.8, 128.4, 127.9, 127.6, 127.3, 125.2, 120.2, 67.5, 54.7, 53.4, 47.2, 34.2 ppm | ub.edu |

| HRMS (ESI) | Calculated for C₃₁H₂₇NNaO₄S [M+Na]⁺: 532.15530; Found: 532.15646 | ub.edu |

| FTIR (KBr film) | νₘₐₓ 3062, 3011, 1718, 1515, 1449, 1418, 1336, 1243, 1104, 1077, 1052 cm⁻¹ | ub.edu |

| Purity (HPLC) | >95% | wuxiapptec.com |

Integration of Fmoc D Cys Dpm Oh in Solid Phase Peptide Synthesis

Coupling Chemistry and Optimization

The successful addition of Fmoc-D-Cys(Dpm)-OH to a growing peptide chain is contingent on achieving a highly efficient and precise amide bond formation. This necessitates a careful evaluation of coupling reagents, an understanding of reaction kinetics, and control over the reaction conditions.

The choice of coupling reagent is critical for maximizing yield and preventing unwanted side reactions, especially when dealing with the sterically hindered Fmoc-D-Cys(Dpm)-OH. Potent activating agents are generally required to overcome the steric bulk. The primary classes of coupling reagents utilized in SPPS are carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). DIC is frequently the preferred choice as its urea (B33335) byproduct is soluble, simplifying purification. However, carbodiimide-mediated coupling, particularly with HOBt, can sometimes lead to complications. rsc.org

Phosphonium Salts : (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is a powerful activating reagent. However, concerns about the formation of carcinogenic byproducts from older phosphonium reagents have led to the development of safer alternatives.

Aminium/Uronium Salts : This category includes highly efficient reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU), and (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HCTU). rsc.org These are known for their rapid coupling kinetics and high efficiency, making them suitable for sterically demanding amino acids. rsc.orgbachem.com HATU, in particular, is often favored for its superior activation capabilities, which can be beneficial in challenging coupling reactions. bachem.compeptide.com The selection of a base, such as N,N-diisopropylethylamine (DIPEA) or the more sterically hindered 2,4,6-collidine, is also a critical factor in the coupling process. nih.govhighfine.com

Interactive Data Table: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent Class | Examples | Common Additives | Key Features |

| Carbodiimides | DIC, DCC | HOBt, Oxyma | Cost-effective, but can be associated with racemization. rsc.orgbachem.com |

| Phosphonium Salts | PyBOP | None | Highly reactive, effective for hindered couplings. |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | None | Very efficient and fast-acting, good for difficult sequences. rsc.orgbachem.com |

The mechanism of amide bond formation involves the activation of the carboxylic acid of Fmoc-D-Cys(Dpm)-OH by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.

The substantial steric hindrance presented by the Dpm group can impede the kinetics of the coupling reaction. wiley-vch.de This often necessitates the use of more potent activators, longer reaction times, or even double coupling cycles to drive the reaction to completion. The reaction rate is also dependent on factors such as reactant concentration and the choice of base, which facilitates the deprotonation of the amine and neutralizes acidic byproducts.

The solvent plays a crucial role in SPPS by swelling the resin and dissolving the reactants. N,N-Dimethylformamide (DMF) is the most widely used solvent due to its excellent solvating properties. In some cases, co-solvents like dimethyl sulfoxide (B87167) (DMSO) may be used to disrupt peptide aggregation. bachem.com

Temperature is another key variable. While most couplings are performed at room temperature, elevated temperatures can be employed to accelerate slow reactions, a technique often used in microwave-assisted peptide synthesis. nih.govresearchgate.net However, higher temperatures can also increase the risk of side reactions, particularly racemization. nih.govresearchgate.net Therefore, the use of heat must be carefully controlled to strike a balance between coupling efficiency and the preservation of stereochemical integrity. For instance, studies have shown that lowering the coupling temperature during microwave SPPS can limit the racemization of cysteine. nih.govresearchgate.net

Kinetic and Mechanistic Aspects of Coupling Reactions

Stereochemical Control and Racemization Mitigation during Coupling

A primary challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical purity at the α-carbon of the amino acid. Cysteine residues are particularly prone to this side reaction. bachem.compeptide.commdpi.com

Racemization of cysteine occurs when the α-proton of the activated amino acid is abstracted, leading to a planar enolate intermediate that can be re-protonated from either side, resulting in a mixture of D- and L-enantiomers. highfine.commdpi.com This is particularly problematic during the activation step, and the choice of coupling reagents and bases can significantly influence the extent of racemization. highfine.combachem.commdpi.com The use of strong bases and highly activating coupling reagents can increase the likelihood of racemization. highfine.combachem.com The nature of the side-chain protecting group also plays a role. The Dpm group, due to its steric bulk, can influence the susceptibility of the α-carbon to epimerization. nih.gov

Extensive research has been conducted to compare the racemization tendencies of various cysteine derivatives. Fmoc-Cys(Trt)-OH, with its bulky trityl (Trt) protecting group, is a frequently used standard for such comparisons. bachem.compeptide.com

Studies have demonstrated that the degree of racemization is highly dependent on both the protecting group and the coupling conditions. nih.govsigmaaldrich.comsigmaaldrich.com For example, one study comparing racemization during coupling with DIPCDI/Oxyma found that Fmoc-Cys(Dpm)-OH resulted in 6.8% racemization, whereas Fmoc-Cys(Trt)-OH showed 3.3% and Fmoc-Cys(Thp)-OH only 0.74%. sigmaaldrich.comsigmaaldrich.com Another study using uronium activation reported racemization levels of 1.2% for Dpm compared to 8.0% for Trt. researchgate.netresearchgate.net The use of a hindered base like collidine has also been shown to minimize the formation of D-cysteine during microwave-assisted SPPS. nih.gov These findings highlight the importance of carefully selecting both the protecting group and the coupling methodology to minimize racemization and ensure the synthesis of a stereochemically pure peptide.

Interactive Data Table: Comparative Racemization of Cysteine Derivatives

| Cysteine Derivative | Coupling Conditions | Reported Racemization (%) | Reference |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8 | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3 | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74 | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Cys(Dpm)-OH | Uronium Activation | 1.2 | researchgate.netresearchgate.net |

| Fmoc-Cys(Trt)-OH | Uronium Activation | 8.0 | researchgate.netresearchgate.net |

Impact of Base Conditions and Pre-activation on Stereochemical Purity

The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. Cysteine residues are particularly susceptible to racemization during the coupling step in Fmoc-SPPS, especially under basic conditions. sigmaaldrich.comsemanticscholar.org This susceptibility is attributed to the acidity of the α-proton, which can be abstracted by a base, leading to the formation of a carbanion intermediate that can then be protonated from either face, resulting in a loss of stereochemical purity. nih.gov

The choice of base and pre-activation conditions during the coupling of Fmoc-D-Cys(Dpm)-OH has a significant impact on the extent of racemization. Studies have shown that the use of strong activating reagents like HBTU in the presence of a base such as diisopropylethylamine (DIEA) can lead to significant racemization of cysteine derivatives. sigmaaldrich.com The duration of the pre-activation step, where the amino acid is activated prior to its addition to the resin-bound peptide, also plays a critical role; longer pre-activation times generally result in higher levels of racemization. nih.gov

The diphenylmethyl (Dpm) protecting group on the cysteine side chain offers a degree of steric hindrance that can help to mitigate racemization compared to other protecting groups like trityl (Trt). Model studies comparing the racemization of Fmoc-Cys(Trt)-OH and Fmoc-Cys(Dpm)-OH during coupling with HCTU/6-Cl-HOBt/DIEA activation have demonstrated the superiority of the Dpm group in preserving stereochemical purity, particularly at elevated temperatures. For instance, at 90°C, Fmoc-Cys(Dpm)-OH resulted in only 4.5% of the D-Cys epimer, whereas Fmoc-Cys(Trt)-OH led to 26.6% epimerization.

However, even with the Dpm group, certain conditions can still promote racemization. For example, coupling with DIPCDI/Oxyma has been shown to result in 6.8% racemization for Fmoc-Cys(Dpm)-OH. sigmaaldrich.com To minimize racemization, coupling conditions should be carefully selected. The use of carbodiimide-based activation methods, such as those employing DIPCDI in the presence of an additive like HOBt or Oxyma, under acidic or neutral conditions is generally recommended to suppress this side reaction. sigmaaldrich.comsemanticscholar.org

Table 1: Extent of Racemization of Different Fmoc-Cys Derivatives Under Various Coupling Conditions

| Fmoc-Cys Derivative | Coupling Conditions | % Racemization (D-Cys formation) | Reference |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 8.0% | |

| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 1.2% | |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (80°C) | 26.6% | |

| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (80°C) | 4.5% | nih.gov |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% | sigmaaldrich.com |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% | sigmaaldrich.com |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% | sigmaaldrich.com |

Management of Other Side Reactions in Cysteine-Containing Peptide Synthesis

Beyond racemization, the synthesis of cysteine-containing peptides is challenged by other side reactions that can compromise the purity and yield of the target peptide. The use of Fmoc-D-Cys(Dpm)-OH requires careful consideration of these potential issues.

Considerations for β-Elimination Pathways

A significant side reaction, particularly for cysteine residues located at the C-terminus of a peptide, is β-elimination. iris-biotech.de This reaction is initiated by the base-catalyzed abstraction of the α-proton of the cysteine residue, leading to the formation of a dehydroalanine (B155165) intermediate. iris-biotech.de This highly reactive intermediate can then undergo various subsequent reactions, including addition of piperidine (B6355638), which is commonly used for Fmoc deprotection. iris-biotech.de

The propensity for β-elimination is influenced by several factors, including the nature of the cysteine side-chain protecting group and the type of resin support used. Cysteine residues attached to Wang-type resins are particularly prone to this side reaction. The choice of the S-protecting group can influence the rate of β-elimination. While specific quantitative data on the influence of the Dpm group on β-elimination rates is not extensively detailed in the provided context, the general principles suggest that electron-withdrawing protecting groups can exacerbate this side reaction.

Prevention of Piperidine Adduct Formation in C-Terminal Cysteine Peptides

The formation of a 3-(1-piperidinyl)alanine adduct is a direct consequence of the β-elimination pathway when piperidine is used as the Fmoc deprotection reagent. rsc.orgiris-biotech.de This side reaction is especially problematic during the synthesis of peptides with a C-terminal cysteine. rsc.orgcsic.es The dehydroalanine intermediate formed via β-elimination readily undergoes a Michael addition reaction with piperidine, resulting in an irreversible modification of the peptide chain. iris-biotech.de

To mitigate this side reaction, several strategies can be employed. The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, is recommended as it can reduce the extent of both epimerization and piperidine adduct formation. sigmaaldrich.comcsic.es Additionally, the choice of the base for Fmoc deprotection is critical. Using alternative, less nucleophilic bases or buffered deprotection conditions can minimize the initial β-elimination step. csic.es For instance, using 4-methylpiperidine (B120128) (4-MP) in the presence of OxymaPure has been shown to reduce side reactions. csic.es

The Dpm protecting group on Fmoc-D-Cys(Dpm)-OH, due to its bulk, may offer some protection against the initial base-catalyzed proton abstraction, thereby indirectly reducing the formation of piperidine adducts. However, the most effective strategies focus on optimizing the resin choice and deprotection conditions. sigmaaldrich.comcsic.es

Deprotection Chemistry of the Diphenylmethyl Dpm Group

Acid-Lability Profile and Cleavage Conditions

The controlled removal of the Dpm group is primarily achieved through acidolysis, with the concentration of trifluoroacetic acid (TFA) being a critical determinant of its cleavage.

Differential Stability to Trifluoroacetic Acid (TFA) Concentrations

The Dpm group exhibits a distinct stability profile in the presence of TFA, which is fundamental to its utility in orthogonal peptide synthesis strategies. It is notably stable to low concentrations of TFA, generally below 25%. rsc.orgresearchgate.netrsc.org This stability allows for the selective removal of more acid-labile protecting groups, such as the 4-methoxytrityl (Mmt) group, without premature cleavage of the Dpm group. issuu.com

For complete removal of the Dpm group, significantly higher concentrations of TFA are required. rsc.orgresearchgate.netrsc.org Typically, a solution of up to 90% TFA in a solvent like dichloromethane (B109758) (DCM) is necessary for full deprotection. rsc.orgresearchgate.netrsc.orgissuu.com Some studies indicate that cleavage can be initiated with at least 60% TFA. issuu.com This differential lability, where the group is stable at low TFA concentrations but cleaved at high concentrations, positions Dpm as an intermediate protecting group between those highly sensitive to weak acids (e.g., Trityl (Trt)) and those requiring very strong acids for removal. rsc.orgresearchgate.netrsc.org

Table 1: TFA Concentration and Dpm Group Stability

| TFA Concentration | Stability of Dpm Group | Reference |

|---|---|---|

| < 25% | Stable | rsc.orgresearchgate.netrsc.org |

| 1-3% | Stable | |

| 60-90% | Required for complete cleavage | issuu.comresearchgate.net |

| 90% | Required for full removal | rsc.orgresearchgate.netrsc.org |

| 95% | Effective for removal |

Role of Scavengers (e.g., TIS, H₂O) in Dpm Cleavage Efficiency

During the acid-mediated cleavage of the Dpm group, highly reactive carbocations are generated, which can lead to undesirable side reactions with nucleophilic amino acid residues like tryptophan and methionine. thermofisher.com To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these carbocations. thermofisher.com

Triisopropylsilane (TIS) and water (H₂O) are commonly employed as effective scavengers in the deprotection of Dpm. rsc.orgresearchgate.netrsc.org A typical cleavage cocktail for full Dpm removal consists of 90% TFA with 2.5% TIS and 2.5% H₂O. rsc.orgresearchgate.netrsc.org Silane-based scavengers like TIS are particularly efficient in aiding the cleavage process. rsc.org It is important to note that conventional aromatic scavengers, such as thioanisole, have been shown to have no effect on Dpm cleavage efficiency. rsc.org While thiol-based scavengers can be used, they may require higher TFA concentrations and a significant excess of the scavenger. rsc.org

Cleavage Kinetics and Completion Assessment

The cleavage of the Dpm group is a time-dependent reaction. While specific kinetic data for Fmoc-D-Cys(Dpm)-OH is not extensively detailed in the provided context, the process follows first-order kinetics in similar systems. chemrj.org The rate of deprotection is influenced by factors such as TFA concentration, the presence and type of scavengers, temperature, and the specific peptide sequence. chemrj.org

Assessing the completion of the cleavage reaction is crucial to ensure the desired peptide is obtained with a free thiol group. This is typically achieved through analytical techniques like High-Performance Liquid Chromatography (HPLC). By monitoring the reaction over time, the optimal duration for complete deprotection can be determined, minimizing potential side reactions associated with prolonged exposure to strong acid.

Selective Deprotection in Orthogonal Strategies

A key advantage of the Dpm protecting group is its compatibility with orthogonal synthesis strategies, allowing for the regioselective formation of multiple disulfide bonds within a single peptide.

Compatibility with Nα-Fmoc Deprotection Protocols

The Dpm group is fully compatible with the standard conditions used for the removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Fmoc deprotection is typically achieved using a basic solution, most commonly 20% piperidine (B6355638) in dimethylformamide (DMF). uci.edu The Dpm group is stable under these basic conditions, ensuring that the cysteine side chain remains protected during the iterative process of peptide chain elongation in Fmoc-based solid-phase peptide synthesis (SPPS).

Orthogonality with Other Side-Chain Protecting Groups (e.g., Mmt, Trt)

The Dpm group demonstrates excellent orthogonality with other commonly used acid-labile cysteine protecting groups, particularly the Mmt and Trt groups. rsc.orgresearchgate.netrsc.orgissuu.com This orthogonality is based on their differential sensitivity to TFA concentrations.

The Mmt group is highly acid-labile and can be selectively cleaved using low concentrations of TFA (e.g., 1-2% TFA in DCM), conditions under which the Dpm group remains fully intact. issuu.com This allows for the selective deprotection of a Cys(Mmt) residue and the formation of a disulfide bond, while a Cys(Dpm) residue in the same peptide remains protected.

Similarly, the Dpm group is more stable to acid than the Trt group. issuu.com While Trt is more acid-labile than Dpm, careful selection of TFA concentration is needed when using them together to avoid partial cleavage of the Trt group during Mmt removal. issuu.com The combination of Dpm and Mmt is often considered to provide "true" orthogonality because the Dpm group is completely stable under the conditions required for Mmt cleavage. issuu.com In a peptide containing Cys residues protected with Dpm, Trt, and Mmt, the Trt and Mmt groups can be removed simultaneously with 10% TFA and 2.5% TIS in DCM, leaving the Dpm group unaffected. researchgate.net

Table 2: Orthogonality of Dpm with Mmt and Trt

| Protecting Group | Cleavage Condition | Compatibility with Dpm | Reference |

|---|---|---|---|

| Mmt | 1-2% TFA in DCM | Dpm remains stable | issuu.com |

| Trt | ~7-10% TFA | Dpm is more stable | issuu.com |

| Dpm | 60-90% TFA | - | rsc.orgresearchgate.netrsc.orgissuu.com |

Chemical Mechanisms of Dpm Group Removal

The cleavage of the diphenylmethyl (Dpm) group from the sulfur atom of a cysteine residue is most commonly achieved through acidolysis, typically using strong acids like trifluoroacetic acid (TFA). The stability of the Dpm group is notably higher than that of other protecting groups like the trityl (Trt) group, necessitating more stringent acidic conditions for its removal. sigmaaldrich.com

The core of the deprotection mechanism lies in the protonation of the sulfur atom by the strong acid, followed by the departure of the Dpm group as a stable diphenylmethyl carbocation. The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge across the two phenyl rings.

The reaction can be summarized as follows:

Protonation: The sulfur atom of the Cys(Dpm) residue is protonated by a strong acid, such as TFA. This makes the thioether a better leaving group.

Carbocation Formation: The C-S bond cleaves, releasing the diphenylmethyl group as a tertiary carbocation (the diphenylmethyl cation). This cation is relatively stable due to the resonance stabilization provided by the two adjacent phenyl rings.

Scavenging: The released diphenylmethyl cation is a reactive electrophile that can potentially re-alkylate other nucleophilic residues in the peptide chain, such as tryptophan or methionine, or even react with the deprotected cysteine thiol. To prevent these side reactions, "scavengers" are included in the cleavage cocktail. rsc.orgbachem.com These scavenger molecules are nucleophiles that are more reactive towards the carbocation than the amino acid residues. A common and effective scavenger is triethylsilane (TIS or TES), which reduces the carbocation to the inert hydrocarbon, diphenylmethane. bachem.com Water can also act as a scavenger.

The concentration of the acid is a critical parameter. The Dpm group is resistant to cleavage by dilute TFA (1-3%), a property that allows for the selective removal of more acid-labile groups like 4-methoxytrityl (Mmt) while the Dpm group remains intact. csic.essigmaaldrich.com This orthogonality is highly valuable in strategies for synthesizing peptides with multiple disulfide bonds. sigmaaldrich.com For complete removal of the Dpm group, a high concentration of TFA, typically in a cocktail of 60-95%, is required. sigmaaldrich.comcsic.es

While acidolysis is the predominant method, other deprotection strategies have been reported for Dpm groups, although their application to S-Dpm in cysteine is less common. These include:

Hydrogenation: The Dpm group can be cleaved by catalytic hydrogenation, which makes it a useful alternative to benzyl-type protecting groups. acs.orgnih.gov

Oxidative Cleavage: For Dpm-protected amines, an oxidative approach using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be employed. acs.org This method proceeds through the oxidation of the secondary amine to an imine, which is subsequently hydrolyzed. However, this mechanism is specific to amines and not typically applied to the thioether linkage in Cys(Dpm).

Metal-Catalyzed Cleavage: Palladium(II) chloride has been shown to catalyze the deprotection of Dpm ethers, but this is primarily used for Dpm-protected alcohols. nih.govresearchgate.net

Advanced Strategies for Disulfide Bond Formation Utilizing Fmoc D Cys Dpm Oh

Principles of Regioselective Disulfide Bridge Construction

The foundational principle for constructing specific disulfide bridges in a multi-cysteine peptide is the concept of orthogonality. rsc.orgub.edu In peptide synthesis, an orthogonal set of protecting groups consists of distinct classes of groups that can be removed under different chemical conditions, allowing for their selective cleavage in any desired order without affecting the others. ub.edu

For cysteine thiols, this is typically achieved by using protecting groups with graduated lability to the same type of reagent, most commonly acid. ub.edu By selecting pairs of cysteine protecting groups with significantly different sensitivities to trifluoroacetic acid (TFA), one pair of thiols can be selectively deprotected and oxidized to form the first disulfide bond, while other cysteine residues remain protected. sigmaaldrich.com Subsequently, a second set of conditions can be applied to remove the next protecting group, allowing for the formation of the second disulfide bridge in a controlled, stepwise manner. researchgate.net This regioselective approach ensures the correct cysteine connectivity, which is often crucial for the peptide's three-dimensional structure and biological function. biosynth.combachem.com The Dpm group, with its distinct acid stability, fits neatly into these strategies, providing a reliable option that is compatible with other commonly used acid-labile protecting groups. researchgate.net

Paired Orthogonal Protecting Group Approaches Involving Dpm

The utility of Fmoc-D-Cys(Dpm)-OH is most evident in its application alongside other cysteine protecting groups to achieve regioselective disulfide bond formation. Its specific level of acid stability allows it to be paired effectively with both more and less acid-sensitive groups.

The combination of Diphenylmethyl (Dpm) and 4-Methoxytrityl (Mmt) is a powerful and truly orthogonal pairing for the synthesis of peptides with two disulfide bonds. sigmaaldrich.comissuu.com The Mmt group is exceptionally labile and can be selectively removed from the cysteine thiol on the solid support using a very dilute solution of TFA (typically 1-2%) in dichloromethane (B109758) (DCM). sigmaaldrich.com Under these mild conditions, the Dpm group remains completely intact, as it requires a much higher concentration of TFA for cleavage. issuu.com

This differential lability allows for a straightforward two-stage process:

The Mmt group is removed on-resin, exposing the first pair of cysteine thiols.

These thiols are then oxidized on the solid phase to form the first disulfide bridge. sigmaaldrich.com

Following the completion of the peptide sequence, the peptide is cleaved from the resin using a high concentration of TFA (e.g., 95%). This final cleavage step simultaneously removes the Dpm groups and other side-chain protecting groups (like tBu), allowing the second disulfide bond to be formed, typically in solution via air oxidation. sigmaaldrich.com

This strategy has been successfully applied in the synthesis of the hinge region of human immunoglobulin G1 (IgG1). rsc.orgresearchgate.net

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Dpm, Trt, Acm |

| Trityl | Trt | ~10% TFA in DCM; or 95% TFA | Dpm, Acm |

| Diphenylmethyl | Dpm | >60% TFA (typically 90-95%) | Mmt, Acm |

| Acetamidomethyl | Acm | Iodine (I2) | Mmt, Trt, Dpm |

The Trityl (Trt) group is another widely used acid-labile protecting group for cysteine. While the combination of Trt and Mmt has been used, it can suffer from a lack of true orthogonality, as the conditions required to fully remove Mmt (especially on a larger scale) can lead to partial cleavage of the Trt group. issuu.com The pairing of Dpm with Trt offers a more robust and reliable alternative. researchgate.net The Dpm group is significantly more stable to acid than the Trt group, allowing for the selective removal of Trt without affecting the Dpm-protected cysteine. researchgate.netresearchgate.net

A key advantage of using Fmoc-D-Cys(Dpm)-OH over the more common Fmoc-Cys(Trt)-OH is the significant suppression of racemization during peptide coupling. rsc.orgresearchgate.net This is particularly problematic when using modern, highly efficient uronium- or phosphonium-based coupling reagents, especially with microwave heating. researchgate.netnih.gov Research has shown that under identical coupling conditions, the use of the Dpm group results in substantially lower levels of epimerization compared to Trt. researchgate.net This synergy—offering both robust orthogonality and reduced racemization—makes the Dpm/Trt pairing highly effective for synthesizing complex peptides, such as α-conotoxin ImI. rsc.orgresearchgate.net

| SPPS Condition | Racemization % (Dpm) | Racemization % (Trt) |

|---|---|---|

| Conventional SPPS | 1.2% | 8.0% |

| Microwave-Assisted (50 °C) | 3.0% | 10.9% |

| Microwave-Assisted (80 °C) | 4.5% | 26.6% |

Beyond the acid-labile partners Mmt and Trt, the Dpm group can be used in orthogonal schemes with protecting groups that are cleaved by entirely different mechanisms. A prime example is the Acetamidomethyl (Acm) group, which is stable to the acidic conditions used to remove Dpm, Trt, and Mmt but is selectively cleaved by treatment with iodine (I₂) or other electrophilic halogen sources. researchgate.netresearchgate.net

This creates a third orthogonal dimension, allowing for even more complex disulfide connectivities. For instance, a three-disulfide-bridge peptide could be synthesized using an Mmt/Dpm/Acm strategy. The stability of various protecting groups to specific reagents is a key factor in designing these strategies. For example, when using N-chlorosuccinimide (NCS) as an on-resin oxidant, different acid-labile groups show varying degrees of stability, which must be considered during synthesis planning. mdpi.com

| Protecting Group | Resulting Purity of Cyclized Peptide* | Relative Stability Ranking |

|---|---|---|

| Trityl (Trt) | 76.1% | 1 (Most Stable) |

| Msbh | 68.4% | 2 |

| Diphenylmethyl (Dpm) | 67.1% | 3 |

| 4-Methoxytrityl (Mmt) | 48.1% | 4 |

| Tetrahydropyranyl (Thp) | 25.4% | 5 (Least Stable) |

Synergies and Applications of Dpm with Trityl (Trt) Protection

Comparative Efficacy of On-Resin vs. Solution-Phase Disulfide Formation

Once a pair of cysteine thiols is selectively deprotected, the disulfide bond can be formed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase). bachem.comnih.gov

On-Resin Disulfide Formation: This approach is often preferred for forming the first disulfide bridge in a sequential strategy, such as when using the Dpm/Mmt pairing. sigmaaldrich.com Its primary advantage is that it circumvents the potential handling issues of a free peptide in solution, such as poor solubility or aggregation. bachem.comnih.gov The resin-bound peptide is in a pseudo-dilute state, which favors intramolecular cyclization over intermolecular dimerization or oligomerization. bachem.com Common oxidants for on-resin formation include thallium(III) trifluoroacetate, iodine, or N-chlorosuccinimide (NCS). mdpi.com However, challenges can arise from poor resin swelling in the chosen solvent or unwanted side reactions with sensitive amino acids like methionine and tryptophan, which may also be oxidized. nih.gov

Solution-Phase Disulfide Formation: This method is typically used for the final disulfide bond formation after the peptide has been fully assembled and cleaved from the resin. nih.gov A common strategy involves cleaving the peptide and simultaneously deprotecting the final Cys pair (e.g., Cys(Dpm)) with a strong TFA cocktail, then adjusting the pH of the solution and allowing oxidation to occur, often by exposure to air. sigmaaldrich.com This approach allows for the purification of the linear, partially-cyclized peptide before the final oxidation step, which can lead to a cleaner final product. nih.gov However, it is highly dependent on the peptide's solubility. Hydrophobic or aggregation-prone peptides can be difficult to work with in solution, leading to significant material loss. nih.gov

Case Studies in Complex Multidisulfide Peptide Synthesis (e.g., Conotoxin Analogs)

The utility of Fmoc-D-Cys(Dpm)-OH and its corresponding orthogonal strategies is best demonstrated in the successful synthesis of complex, disulfide-rich peptides.

α-Conotoxin ImI and IgG1 Hinge Fragment: The Dpm protecting group has been instrumental in the regioselective synthesis of α-conotoxin ImI, a peptide with two disulfide bonds, and a fragment of the human IgG1 hinge region, which contains intermolecular disulfide bridges. rsc.orgresearchgate.net In these syntheses, Dpm was used in combination with either Mmt or Trt. The distinct acid labilities of the protecting groups allowed for the controlled, stepwise formation of the correct disulfide linkages, yielding the desired peptide isomers in good purity. researchgate.net The suppression of racemization by the Dpm group was also a critical factor in the success of these syntheses. rsc.orgresearchgate.net

α-Conotoxin SI Analogs: The synthesis of α-conotoxin SI, which contains two disulfide bonds (Cys2-Cys7 and Cys3-Cys13), provides another example of complex orthogonal strategies. mdpi.com While a specific synthesis might use a combination like Cys(Acm) for the first bridge and Cys(Trt) for the second, the stability data gathered from such work informs how Dpm could be integrated. mdpi.com For example, a strategy employing Cys(Acm) for one bridge and Cys(Dpm) for the other would be highly effective, as the Acm group could be removed with iodine on-resin, followed by cleavage and solution-phase oxidation of the Dpm-protected pair. The known stability of Dpm to reagents like NCS further validates its use in such multi-step oxidation schemes. mdpi.com

Comparative Evaluation of S Protecting Groups for Cysteine in Fmoc Spps

Comparative Analysis of Acid Stability and Cleavage Kinetics (Dpm vs. Trt, Mmt, Acm, Thp, tBu, Bzl, Mob, Meb, StBu, STmp)

The stability of a protecting group to the acidic conditions used for cleavage from the resin and removal of other side-chain protecting groups is a paramount consideration. The Dpm group exhibits a unique acid lability profile that positions it advantageously within the spectrum of available protecting groups. rsc.orgsemanticscholar.org

Key Findings:

Dpm vs. Trt and Mmt: The Dpm group is significantly more stable to acid than the highly acid-labile trityl (Trt) and 4-methoxytrityl (Mmt) groups. semanticscholar.orgissuu.com While Mmt can be cleaved with 1-3% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), and Trt with approximately 7-10% TFA, the Dpm group requires much stronger acidic conditions, typically 60-95% TFA, for its removal. issuu.comcsic.es This differential lability allows for the selective deprotection of Mmt in the presence of Dpm, a crucial feature for the regioselective formation of disulfide bonds. issuu.comsigmaaldrich.com In contrast, the cleavage windows for Mmt and Trt can overlap, particularly in larger-scale syntheses where higher concentrations of TFA may be needed for complete Mmt removal, leading to premature Trt deprotection. issuu.comissuu.com

Dpm vs. Acm and Thp: The acetamidomethyl (Acm) group is stable to the standard TFA cleavage conditions used in Fmoc SPPS. bachem.com Its removal requires specific reagents like mercury(II) acetate (B1210297) or iodine, rendering it orthogonal to acid-labile groups like Dpm. bachem.com The tetrahydropyranyl (Thp) group has an acid lability similar to Trt and is also cleaved by standard TFA cocktails. csic.es

Dpm vs. tBu, Bzl, Mob, and Meb: The tert-butyl (tBu) group is stable to TFA unless thiol scavengers are absent, and its removal can be achieved with reagents like MeSiCl3/PhSOPh. Benzyl (Bzl), 4-methoxybenzyl (Mob), and 4-methylbenzyl (Meb) are generally more stable to TFA than Trt and Dpm and often require stronger acids like hydrogen fluoride (B91410) (HF), which is characteristic of Boc SPPS. bachem.com5z.com Dpm, therefore, occupies a useful intermediate position, being more robust than Trt and Mmt but more labile than groups requiring HF cleavage. rsc.org

Dpm vs. StBu and STmp: The tert-butylthio (StBu) and trimethoxyphenylthio (STmp) groups are removed under reductive conditions (e.g., with thiols or phosphines) and are stable to TFA in the absence of thiol scavengers, thus offering orthogonality to the acid-labile Dpm group.

| Protecting Group | Typical Cleavage Conditions | Relative Acid Stability |

|---|---|---|

| Dpm (Diphenylmethyl) | 60-95% TFA in DCM csic.es | Intermediate |

| Trt (Trityl) | ~7-10% TFA in DCM issuu.comissuu.com | Low |

| Mmt (4-Methoxytrityl) | 1-3% TFA in DCM issuu.com | Very Low |

| Acm (Acetamidomethyl) | Stable to TFA; cleaved by Hg(II) or I2 bachem.com | Very High (Orthogonal) |

| Thp (Tetrahydropyranyl) | TFA (similar to Trt) csic.es | Low |

| tBu (tert-Butyl) | Stable to TFA (in presence of scavengers) | High |

| Bzl (Benzyl) | Requires strong acid (e.g., HF) bachem.com | Very High |

| Mob (4-Methoxybenzyl) | Requires strong acid (e.g., HF) bachem.com | Very High |

| Meb (4-Methylbenzyl) | Requires strong acid (e.g., HF) rsc.org | Very High |

| StBu (tert-Butylthio) | Stable to TFA; cleaved by reducing agents | Very High (Orthogonal) |

| STmp (Trimethoxyphenylthio) | Stable to TFA; cleaved by reducing agents | High (Orthogonal) |

Comparative Assessment of Racemization Tendencies during Coupling

Cysteine residues are notoriously susceptible to racemization during the activation and coupling steps in Fmoc SPPS, particularly when using potent uronium or phosphonium-based coupling reagents in the presence of a base. bachem.comnih.gov The choice of S-protecting group can significantly influence the extent of this side reaction.

Key Findings:

Dpm's Superiority over Trt: Research has consistently shown that the Dpm group confers greater resistance to racemization compared to the more commonly used Trt group. rsc.org In one study comparing coupling with HCTU/6-Cl-HOBt/DIEA, Fmoc-Cys(Trt)-OH resulted in 8.0% D-Cys formation at 25°C, while Fmoc-Cys(Dpm)-OH yielded only 1.2% under the same conditions. sigmaaldrich.com This difference becomes even more pronounced at elevated temperatures, which are often employed in microwave-assisted SPPS. sigmaaldrich.comnih.gov

Comparison with Other Groups: While Dpm shows a marked improvement over Trt, other protecting groups like tetrahydropyranyl (Thp) and 4-methoxybenzyloxymethyl (MBom) have been reported to suppress racemization to even lower levels. nih.govresearchgate.net For instance, racemization during DIPCDI/Oxyma Pure coupling was reported as 6.8% for Fmoc-Cys(Dpm)-OH, compared to 3.3% for Fmoc-Cys(Trt)-OH and only 0.74% for Fmoc-Cys(Thp)-OH. The MBom group has also been shown to be highly effective, reducing racemization to as low as 0.4% in some model systems. semanticscholar.org The steric hindrance and electronic properties of the protecting group are thought to play a role in stabilizing the chiral center against epimerization. nih.govresearchgate.net

Influence of Coupling Method: It is important to note that the extent of racemization is also heavily dependent on the coupling conditions. bachem.com The use of weaker bases like 2,4,6-collidine instead of N,N-diisopropylethylamine (DIEA), or employing carbodiimide-based coupling methods without a base, can significantly reduce racemization for most cysteine derivatives. bachem.comresearchgate.net

| Fmoc-Cys Derivative | Racemization (%) [Coupling Conditions] | Reference |

|---|---|---|

| Fmoc-D-Cys(Dpm)-OH | 1.2 [HCTU/6-Cl-HOBt/DIEA, 25°C] | sigmaaldrich.com |

| Fmoc-L-Cys(Trt)-OH | 8.0 [HCTU/6-Cl-HOBt/DIEA, 25°C] | sigmaaldrich.com |

| Fmoc-D-Cys(Dpm)-OH | 6.8 [DIPCDI/Oxyma Pure] | |

| Fmoc-L-Cys(Trt)-OH | 3.3 [DIPCDI/Oxyma Pure] | |

| Fmoc-L-Cys(Thp)-OH | 0.74 [DIPCDI/Oxyma Pure] | |

| Fmoc-L-Cys(MBom)-OH | 0.4 [Uronium activation/base] | semanticscholar.orgresearchgate.net |

Comparative Performance in Multidisulfide Peptide Synthesis and Complex Architectures

The synthesis of peptides containing multiple disulfide bonds requires a sophisticated strategy involving orthogonal or quasi-orthogonal protecting groups that can be selectively removed without affecting others. researchgate.netrsc.org

Key Findings:

The Dpm/Mmt Pair: The combination of Fmoc-D-Cys(Dpm)-OH and Fmoc-Cys(Mmt)-OH is particularly powerful for the regioselective synthesis of peptides with two disulfide bridges. sigmaaldrich.com The strategy involves the selective removal of the Mmt group on the solid phase using dilute TFA (1-3%), to which the Dpm group is completely stable. sigmaaldrich.com The first disulfide bond can then be formed through oxidation. Subsequent cleavage from the resin with a standard high-concentration TFA cocktail simultaneously removes the Dpm group, allowing for the formation of the second disulfide bond in a single step. sigmaaldrich.com

The Dpm/Trt Pair: The Dpm group is also compatible with the Trt group. researchgate.net Due to the significant difference in their acid lability, it is possible to selectively remove the Trt group in the presence of Dpm, enabling a sequential disulfide bond formation strategy. rsc.org

Orthogonality with Non-Acid-Labile Groups: For more complex architectures requiring three or more distinct disulfide linkages, Dpm can be used in conjunction with groups that are removed by entirely different mechanisms. For example, a combination of Dpm (acid-labile), Acm (removed by iodine), and StBu (removed by reduction) would provide a fully orthogonal set for the controlled synthesis of three disulfide bonds.

The ability to pair Dpm with the highly acid-labile Mmt group, as well as with other common protecting groups, makes it a versatile tool for constructing intricate peptide structures. This was demonstrated in the proposed synthesis of α-conotoxin ImI using a Trt/Dpm strategy and the synthesis of the hinge region of human immunoglobulin G1 (IgG1) using a Dpm/Mmt combination. researchgate.netrsc.org

Strategic Advantages and Limitations of Fmoc-D-Cys(Dpm)-OH within the Protecting Group Landscape

Strategic Advantages:

Reduced Racemization: A primary advantage of using Fmoc-D-Cys(Dpm)-OH is the significant reduction in racemization during coupling compared to the widely used Fmoc-Cys(Trt)-OH. rsc.orgsigmaaldrich.com This leads to higher purity of the crude peptide and simplifies purification.

Orthogonality with Mmt: The Dpm group's stability to the dilute acid conditions used for Mmt removal provides a truly orthogonal pair for the reliable, regioselective synthesis of two-disulfide-bridged peptides. issuu.comsigmaaldrich.com This is a distinct advantage over the less reliable Trt/Mmt pairing. issuu.com

Intermediate Acid Lability: The Dpm group fills a critical gap in the acid-lability spectrum, being more robust than Trt and Mmt but cleavable under standard final cleavage conditions without resorting to harsh reagents like HF. rsc.orgsemanticscholar.org

Reduced Oxidation: The use of Dpm in place of Trt has been noted to reduce the oxidation of cysteine to cysteic acid. bachem.com

Limitations:

Higher Cost: Fmoc-D-Cys(Dpm)-OH is generally more expensive than the more common Fmoc-Cys(Trt)-OH, which can be a consideration for large-scale syntheses.

Incomplete Cleavage: While cleavable with high concentrations of TFA, ensuring complete removal of the Dpm group can sometimes be challenging and may require optimized cleavage cocktails and conditions. semanticscholar.org

Not the Best for Racemization Suppression: While superior to Trt, other protecting groups like Thp and MBom offer even greater suppression of racemization. nih.gov Therefore, in cases where even minimal epimerization is a critical concern, these alternatives might be preferred.

Applications of Fmoc D Cys Dpm Oh As a Versatile Chemical Building Block

Utilization in the Chemical Synthesis of Cysteine-Containing Peptides for Structural and Functional Studies

Fmoc-D-Cys(Dpm)-OH is a key reagent in solid-phase peptide synthesis (SPPS) for incorporating D-cysteine residues into peptide chains. The use of D-amino acids like D-cysteine can be critical for studying peptide structure and function. nih.gov Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, making them more stable in biological systems and thus more suitable for therapeutic applications. nih.govnih.gov

The Dpm group is particularly useful in Fmoc-based SPPS. rsc.org It offers an alternative to the more commonly used trityl (Trt) group for protecting the sulfhydryl side chain of cysteine. sigmaaldrich.com A significant advantage of the Dpm group is that its use can lead to lower levels of racemization during the coupling step compared to the Trt group. researchgate.net For instance, in the synthesis of a model peptide, the use of Fmoc-Cys(Dpm)-OH resulted in significantly less racemization (1.2%) compared to Fmoc-Cys(Trt)-OH (8.0%) under conventional SPPS conditions. researchgate.net This is a crucial factor for ensuring the stereochemical purity of the final peptide, which is essential for accurate structural and functional analyses.

The acid stability of the Dpm group is intermediate between the highly acid-labile groups like 4-methoxytrityl (Mmt) and the more robust protecting groups. rsc.orgcsic.es The S-Dpm group is stable to low concentrations of trifluoroacetic acid (TFA) (1-3%), conditions under which the S-Trt group is slowly cleaved. sigmaaldrich.com However, the Dpm group can be removed with higher concentrations of TFA (around 95%). sigmaaldrich.com This differential stability allows for orthogonal deprotection strategies in the synthesis of complex peptides, such as those containing multiple disulfide bonds. rsc.org For example, the regioselective synthesis of a cyclic peptide with two disulfide bridges can be achieved by using a combination of Dpm and Mmt protecting groups for different cysteine residues. sigmaaldrich.com The Mmt group can be selectively removed on the solid support with dilute TFA to form the first disulfide bond, leaving the Dpm-protected cysteine intact. sigmaaldrich.com

The incorporation of D-cysteine using Fmoc-D-Cys(Dpm)-OH allows for the synthesis of peptide analogs that can probe the structural requirements of biological interactions. By replacing a natural L-cysteine with its D-enantiomer, researchers can investigate the importance of specific side-chain orientations for receptor binding, enzyme activity, or protein-protein interactions.

Integration into Bioconjugation Methodologies for Probe and Scaffold Derivatization

The selective deprotection of the Dpm group on a cysteine residue provides a powerful handle for bioconjugation. After the synthesis of a peptide, the Dpm group can be removed to expose a free thiol group, which is a highly reactive nucleophile. This thiol can then be selectively modified with a variety of molecules, including fluorescent probes, biotin (B1667282) tags, or drug molecules. rsc.org

This approach is particularly valuable for creating derivatized probes and scaffolds for studying biological systems. For instance, a peptide containing a D-cysteine residue introduced via Fmoc-D-Cys(Dpm)-OH can be synthesized and then labeled with a fluorescent dye at the cysteine side chain. Such a probe can be used in fluorescence microscopy or flow cytometry to track the localization of the peptide within cells or tissues.

The orthogonality of the Dpm group is again a key advantage in these applications. rsc.orgresearchgate.net A peptide can be constructed with multiple cysteine residues, each protected with a different group (e.g., Dpm, Mmt, Acm). This allows for the sequential and site-specific deprotection and modification of each cysteine, enabling the creation of complex, multifunctional bioconjugates. For example, one cysteine could be modified with a targeting ligand, while another is attached to a therapeutic agent, creating a targeted drug delivery system.

The ability to introduce a D-cysteine residue is also significant in this context. The resulting bioconjugate will have enhanced stability against proteolysis, which is often a major challenge for peptide-based probes and therapeutics in vivo.

Contributions to Peptide and Protein Engineering through Selective Thiol Modification

The principles of selective thiol modification enabled by Fmoc-D-Cys(Dpm)-OH are central to peptide and protein engineering. issuu.com By strategically incorporating D-cysteine residues into synthetic peptides or proteins, researchers can introduce specific functionalities or structural constraints.

One major application is the creation of peptides with defined disulfide bond patterns. biosynth.com The formation of disulfide bridges is crucial for the correct folding and stability of many proteins and peptides. bachem.comcreative-peptides.com The differential acid lability of the Dpm group compared to other protecting groups like Trt and Mmt allows for the directed formation of multiple disulfide bonds in a controlled manner. researchgate.net For example, the synthesis of α-conotoxin ImI, a peptide with two disulfide bonds, has been demonstrated using a combination of Dpm and Trt protection. rsc.org

Furthermore, the selective deprotection of a Dpm-protected cysteine allows for the introduction of non-natural side chains or other modifications at a specific position within a peptide or protein. This can be used to create novel protein structures with altered functions, such as enzymes with modified catalytic activity or proteins with enhanced stability.

The use of D-cysteine itself can be considered a form of protein engineering, as it introduces an unnatural amino acid that can confer desirable properties like resistance to degradation. nih.gov

Research into the Functional Role of Cysteine in Synthetic Peptide and Protein Systems

For example, such studies can reveal the importance of the chirality of a specific cysteine residue for biological activity. If the replacement of an L-cysteine with a D-cysteine leads to a loss of function, it suggests that the precise stereochemistry at that position is critical. Conversely, if the D-cysteine-containing analog retains or even enhances activity, it provides valuable information about the structural tolerances of the system.

The ability to create synthetic peptides with precisely defined modifications, including the incorporation of D-cysteine, is essential for these types of detailed structure-function relationship studies.

Emerging Trends and Future Perspectives in Fmoc D Cys Dpm Oh Research

Development of Greener Synthesis and Deprotection Protocols for Dpm-Protected Cysteine

The chemical industry, including pharmaceutical and peptide manufacturing, is increasingly shifting towards more sustainable and environmentally friendly practices. A key focus is the reduction of hazardous waste and the use of greener solvents.

Greener Synthesis: Traditional peptide synthesis relies heavily on organic solvents. An emerging greener alternative is the "Smoc" (sulfonated fluorenylmethoxycarbonyl) technology, which enables peptide synthesis to be conducted in water, drastically reducing the reliance on organic solvents issuu.com. While not yet specifically detailed for Dpm-protected cysteine, the extension of such water-based approaches to a wider range of building blocks, including Fmoc-D-Cys(Dpm)-OH, represents a significant future direction. Furthermore, research into using biomass-derived cysteine as a sustainable sulfur source for creating sulfur-containing amino acids points towards a broader trend of integrating sustainable raw materials into the synthetic process rsc.org.

Greener Deprotection: The removal of thiol protecting groups often involves strong acids like trifluoroacetic acid (TFA), which poses environmental and handling challenges. Research is ongoing to develop milder and more specific deprotection methods. For instance, methods developed for other protecting groups, such as the use of copper sulfate (B86663) (CuSO4) and cysteamine (B1669678) in aqueous buffered conditions for deprotecting the Trityl (Trt) group, could inspire similar greener protocols for Dpm removal issuu.com. The goal is to develop deprotection cocktails that are less corrosive, easier to dispose of, and allow for the recycling of reagents without compromising yield or peptide integrity. While the Dpm group is valued for its specific acid lability, future research may uncover catalytic or enzymatic methods for its removal, further enhancing the green credentials of Dpm-based strategies.

Innovations in Stereoselective Peptide Synthesis Utilizing Dpm-Protected Amino Acids

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as racemization can lead to inactive or undesired peptide isomers. Cysteine residues, particularly when located at the C-terminus of a peptide, are known to be susceptible to racemization during the coupling process sigmaaldrich.com.

The choice of the thiol protecting group has a significant impact on the rate of this side reaction. Research has shown that the bulky diphenylmethyl (Dpm) group can offer advantages over other protecting groups. The use of Fmoc-Cys(Dpm)-OH has been shown to result in considerably less racemization compared to the widely used Fmoc-Cys(Trt)-OH issuu.com. This is attributed to the steric hindrance provided by the Dpm group, which shields the α-proton of the cysteine residue from abstraction by the base catalysts used during coupling.

One study that compared racemization during the coupling of various Fmoc-Cys derivatives found the following levels of epimerization:

Fmoc-Cys(Thp)-OH: 0.74% sigmaaldrich.com

Fmoc-Cys(Trt)-OH: 3.3% sigmaaldrich.com

Fmoc-Cys(Dpm)-OH: 6.8% sigmaaldrich.com

While in this specific instance, the tetrahydropyranyl (Thp) group showed lower racemization, other studies highlight the superiority of Dpm over Trt issuu.comresearchgate.net. Innovations in this area focus on optimizing coupling conditions and reagents in combination with Dpm protection to further minimize racemization to acceptable levels (<1.0%) researchgate.net. The development of novel activation methods that are less basic or operate at lower temperatures, especially in microwave-assisted synthesis, could further leverage the stereoprotective properties of the Dpm group researchgate.net.

Table 1: Comparison of Racemization Levels for Different Cysteine Protecting Groups

| Fmoc-Cys Derivative | Racemization (%) | Reference |

|---|---|---|

| Fmoc-Cys(Thp)-OH | 0.74 | sigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | 3.3 | sigmaaldrich.com |

| Fmoc-Cys(Dpm)-OH | 6.8 | sigmaaldrich.com |

Potential for Automated and High-Throughput Applications of Fmoc-D-Cys(Dpm)-OH in Peptide Libraries

The synthesis of peptide libraries, which can contain hundreds to thousands of individual peptides, is essential for drug discovery and biological screening. Automated solid-phase peptide synthesis (SPPS) is the cornerstone of this process, enabling the rapid and reliable production of these libraries unc.eduissuu.com.

The chemical properties of Fmoc-D-Cys(Dpm)-OH make it well-suited for such automated and high-throughput applications. The Dpm group is stable to the standard reagents used in Fmoc SPPS, including the repeated piperidine (B6355638) treatments for N-α-Fmoc group removal issuu.com. This stability ensures that the cysteine side chain remains protected throughout the automated synthesis cycles, preventing unwanted side reactions.

Furthermore, the Dpm group's specific cleavage requirements allow for its use in complex, automated protocols that involve orthogonal deprotection steps on the resin sigmaaldrich.com. For example, an automated synthesizer can be programmed to perform a selective deprotection of a more acid-labile group like Mmt, leaving the Dpm-protected cysteine intact for a later reaction step. This capability is crucial for the automated synthesis of libraries of cyclic or multi-disulfide-bridged peptides. As high-throughput screening methods become more sophisticated, the demand for complex and precisely structured peptide libraries will grow, positioning Fmoc-D-Cys(Dpm)-OH as a valuable tool for researchers in this area unc.edu.

Expanding the Scope of Orthogonal Cysteine Chemistry and Dpm-Based Strategies

The synthesis of peptides containing multiple disulfide bonds requires a sophisticated protection strategy known as "orthogonality". Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups present in the peptide chain issuu.comrsc.org. This allows for the controlled, regioselective formation of disulfide bridges in a stepwise manner rsc.orgresearchgate.net.

The Dpm group plays a crucial role in expanding the repertoire of orthogonal strategies in Fmoc-based peptide synthesis. Its unique acid lability fills a critical gap between highly acid-labile groups and those requiring non-acidic cleavage conditions. The Dpm group is stable to the 1-2% TFA solutions used to cleave the 4-methoxytrityl (Mmt) group, but is efficiently removed with higher concentrations of TFA (typically 60-95%) issuu.comsigmaaldrich.comcsic.es.

This orthogonality between Dpm and Mmt is frequently exploited for the regioselective synthesis of peptides with two disulfide bonds sigmaaldrich.com. The strategy involves:

Synthesizing the peptide chain with two cysteines protected with Mmt and two protected with Dpm.

On-resin treatment with dilute TFA to selectively remove the Mmt groups.

Oxidation of the newly freed thiols to form the first disulfide bond.

Cleavage of the peptide from the resin with a high-TFA cocktail, which simultaneously removes the Dpm groups.

A second oxidation step in solution to form the second disulfide bond.

This approach has been successfully used in the synthesis of complex peptides, including the hinge region of human immunoglobulin G1 (IgG1) rsc.org. The continued development of new protecting groups with unique cleavage conditions, combined with established ones like Dpm, will enable the synthesis of even more complex proteins with three, four, or potentially more specific disulfide linkages, a feat that remains a significant challenge in peptide chemistry rsc.org.

Table 2: Orthogonality of Common Cysteine Thiol Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Trityl | Trt | ~5-10% TFA in DCM; 95% TFA | Mmt (partially), Acm, StBu |

| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM (very acid-labile) | Dpm, Acm, StBu |

| Diphenylmethyl | Dpm | 60-95% TFA in DCM | Mmt, Acm, StBu |

| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297), Iodine | Trt, Mmt, Dpm, StBu |

| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Trt, Mmt, Dpm, Acm |

| Tetrahydropyranyl | Thp | 95% TFA; stable to 1% TFA | Mmt, Acm |

Q & A

What is the role of the Fmoc and Dpm protecting groups in Fmoc-D-Cys(Dpm)-OH during solid-phase peptide synthesis (SPPS)?

Level: Basic

Answer:

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary α-amino protector, removed under basic conditions (e.g., 20% piperidine in DMF) during SPPS, enabling sequential peptide elongation . The Dpm (diphenylmethyl) group protects the cysteine thiol side chain, preventing unwanted disulfide bond formation or oxidation during synthesis. Unlike Trt (trityl) or Acm (acetamidomethyl) groups, Dpm requires specific deprotection conditions (e.g., strong acids or nucleophilic agents), which must be orthogonal to Fmoc cleavage to avoid side reactions .

How should researchers address solubility challenges of Fmoc-D-Cys(Dpm)-OH in peptide synthesis protocols?

Level: Basic

Answer:

Fmoc-D-Cys(Dpm)-OH exhibits limited solubility in aqueous or polar solvents. For SPPS:

- Dissolve in DMSO (100 mg/mL) with sonication (37°C, 10–15 minutes) to ensure homogeneity before coupling .

- Optimize solvent ratios by mixing DMSO with DMF (e.g., 1:4 v/v) to balance solubility and resin compatibility.

- Pre-activate the amino acid with coupling agents (e.g., HATU/HOAt) to enhance reaction efficiency in low-solubility conditions .

What strategies minimize racemization during incorporation of Fmoc-D-Cys(Dpm)-OH into peptide chains?

Level: Advanced

Answer:

Racemization of D-cysteine residues can occur during activation or coupling. Mitigation approaches include:

- Low-temperature coupling : Perform reactions at 0–4°C to reduce base-induced epimerization .

- Coupling agents : Use HATU or COMU instead of HBTU, as they generate less racemization-prone intermediates.

- Short activation times : Limit pre-activation to <2 minutes to avoid prolonged exposure to basic conditions .

Validate chirality retention via HPLC with chiral columns or circular dichroism (CD) spectroscopy .

How can researchers resolve contradictions in deprotection efficiency of the Dpm group under varying acidic conditions?

Level: Advanced

Answer:

Deprotection efficiency discrepancies may arise from incomplete cleavage or side reactions. To address this:

- Screen acidic conditions : Compare TFA (95%), HFIP (hexafluoroisopropanol), or TfOH (triflic acid) with scavengers (e.g., triisopropylsilane) .

- Monitor kinetics : Use LC-MS to track Dpm removal over time and optimize reaction duration.

- Assess orthogonality : Ensure Dpm stability during Fmoc cleavage (e.g., test with 20% piperidine for 30 minutes) .

If cleavage fails, consider alternative thiol-protecting groups (e.g., Acm or Trt) for specific synthetic goals .

What analytical methods are recommended for characterizing Fmoc-D-Cys(Dpm)-OH and its peptide conjugates?

Level: Advanced

Answer:

- Purity assessment : Use reverse-phase HPLC with C18 columns (≥97% purity threshold) and UV detection at 265 nm (Fmoc absorbance) .

- Mass confirmation : Perform ESI-MS or MALDI-TOF to verify molecular weight (±1 Da tolerance).

- Structural validation : Analyze disulfide bond formation or stereochemistry via H/C NMR or X-ray crystallography (for crystalline derivatives) .

How to design orthogonal protection schemes when using Fmoc-D-Cys(Dpm)-OH with other residues (e.g., Lys(Boc) or Glu(OtBu))?

Level: Advanced

Answer:

Orthogonal protection requires compatibility between Dpm and other side-chain groups:

- Sequential deprotection : Remove Fmoc first (piperidine), then Dpm (TFA/scavengers), followed by Boc (TFA) or OtBu (TFA/HO) .

- Avoid overlapping conditions : Ensure Dpm is stable during Fmoc cleavage and Boc/OtBu deprotection.

- Validate stepwise cleavage : Use LC-MS after each deprotection step to confirm selective removal .

How does the Dpm group compare to Acm or Trt in terms of stability and application scope?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.